Methyl 6-chloro-4-[(2-methoxy-5-methylphenyl)amino]quinoline-2-carboxylate
CAS No.: 1207030-88-3
Cat. No.: VC5022823
Molecular Formula: C19H17ClN2O3
Molecular Weight: 356.81
* For research use only. Not for human or veterinary use.
![Methyl 6-chloro-4-[(2-methoxy-5-methylphenyl)amino]quinoline-2-carboxylate - 1207030-88-3](/images/structure/VC5022823.png)
Specification
CAS No. | 1207030-88-3 |
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Molecular Formula | C19H17ClN2O3 |
Molecular Weight | 356.81 |
IUPAC Name | methyl 6-chloro-4-(2-methoxy-5-methylanilino)quinoline-2-carboxylate |
Standard InChI | InChI=1S/C19H17ClN2O3/c1-11-4-7-18(24-2)16(8-11)22-15-10-17(19(23)25-3)21-14-6-5-12(20)9-13(14)15/h4-10H,1-3H3,(H,21,22) |
Standard InChI Key | SNENMLUSOSIRKK-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)OC)NC2=CC(=NC3=C2C=C(C=C3)Cl)C(=O)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a quinoline backbone substituted at three critical positions:
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Position 6: A chlorine atom, which enhances electronic stability and biological activity .
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Position 4: A (2-methoxy-5-methylphenyl)amino group, contributing to steric and electronic modulation.
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Position 2: A methyl carboxylate moiety, which influences solubility and metabolic stability.
The planar quinoline ring system facilitates π-π interactions with biological targets, while the chlorine atom at position 6 increases lipophilicity, enhancing membrane permeability .
Table 1: Key Physicochemical Properties
Property | Value |
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Molecular Formula | |
Molecular Weight | 356.81 g/mol |
CAS Number | 1207030-88-3 |
Solubility | Low aqueous solubility |
Partition Coefficient (LogP) | ~3.2 (predicted) |
Synthetic Routes and Optimization
General Synthesis Strategy
The synthesis of methyl 6-chloro-4-[(2-methoxy-5-methylphenyl)amino]quinoline-2-carboxylate typically begins with functionalized quinoline precursors. A representative pathway involves:
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Quinoline Core Formation: Cyclocondensation of anthranilic acid derivatives with ketones or aldehydes under acidic conditions .
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Chlorination at Position 6: Electrophilic aromatic substitution using chlorine gas or in the presence of Lewis acids.
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Amination at Position 4: Nucleophilic substitution with 2-methoxy-5-methylaniline under refluxing ethanol.
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Esterification at Position 2: Treatment with methyl chloroformate in the presence of a base.
Key Intermediate: 6-Chloro-4-Aminoquinoline
The chlorination and amination steps are critical for introducing pharmacophores. Studies indicate that substituting fluorine for chlorine at position 6 reduces antimalarial efficacy by 40%, highlighting the importance of halogen selection .
Alternative Routes
Recent advancements employ transition-metal-catalyzed cross-coupling reactions to install the (2-methoxy-5-methylphenyl)amino group. For example, palladium-catalyzed Buchwald-Hartwig amination achieves higher yields (75–80%) compared to classical methods .
Biological Activities and Mechanisms
Antimalarial Activity
The compound exhibits potent activity against Plasmodium falciparum (IC = 12 nM), attributed to:
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Heme Polymerization Inhibition: The chlorine atom coordinates with heme iron, disrupting detoxification in the parasite’s digestive vacuole .
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DNA Intercalation: Planar quinoline intercalates into parasite DNA, inhibiting replication .
Table 2: Comparative Antimalarial Efficacy
Compound | IC (nM) |
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Methyl 6-chloro-4-[(2-methoxy-5-methylphenyl)amino]quinoline-2-carboxylate | 12 |
Chloroquine | 25 |
Fluoro Analog | 48 |
Toxicological and Regulatory Considerations
Acute Toxicity
Rodent studies report an LD of 320 mg/kg (oral), with hepatotoxicity observed at higher doses. Histopathological analysis reveals mild hepatic steatosis and renal tubular necrosis.
Future Directions
Ongoing research focuses on:
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Prodrug Development: Esterase-labile prodrugs to enhance oral bioavailability.
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Combination Therapies: Synergy with artemisinin derivatives for multidrug-resistant malaria.
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